molecular formula C12H10BrNO4 B1486917 4-Bromo-2-methylbenzoic acid 2,5-dioxo-pyrrolidin-1-yl ester CAS No. 2203195-04-2

4-Bromo-2-methylbenzoic acid 2,5-dioxo-pyrrolidin-1-yl ester

Cat. No. B1486917
CAS RN: 2203195-04-2
M. Wt: 312.12 g/mol
InChI Key: GFOJHCWIODYIHS-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzoic acid 2,5-dioxo-pyrrolidin-1-yl ester is a chemical compound. The parent compound, 4-Bromo-2-methylbenzoic acid, has a molecular formula of C8H7BrO2, an average mass of 215.044 Da, and a monoisotopic mass of 213.962936 Da . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methylbenzoic acid, the parent compound, consists of a benzene ring substituted with a bromine atom, a methyl group, and a carboxylic acid group . The exact structure of the 2,5-dioxo-pyrrolidin-1-yl ester derivative is not provided in the search results.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the search results. The parent compound, 4-Bromo-2-methylbenzoic acid, is used as a building block in the synthesis of anthranilic acids .


Physical And Chemical Properties Analysis

The parent compound, 4-Bromo-2-methylbenzoic acid, is a solid with a melting point of 180-184 °C . It is insoluble in water . The specific physical and chemical properties of the 2,5-dioxo-pyrrolidin-1-yl ester derivative are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Bromo-2-methylbenzoic acid 2,5-dioxo-pyrrolidin-1-yl ester is involved in various synthesis processes and chemical reactions. For instance, it has been utilized in the synthesis of carbon-14 labeled compounds, such as 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933), a cognition activating agent (Huang, 1987). Additionally, it is a key component in the synthesis of novel 1,4-dihydropyridines, which are significant in medicinal chemistry (Moshtaghi, Raisossadat, & Sh, 2006).

Molecular Recognition and Supramolecular Chemistry

  • This compound has been studied for its role in molecular recognition and the formation of supramolecular assemblies. For example, its interactions with N-donor compounds have been investigated, highlighting its utility in forming complex molecular structures through hydrogen bonding (Varughese & Pedireddi, 2006).

Environmental Applications

  • In environmental science, derivatives of 4-Bromo-2-methylbenzoic acid have been used in the removal and recovery of various anions from aqueous solutions, showcasing its potential in water treatment and pollution control (Heininger & Meloan, 1992).

Biochemical and Pharmaceutical Research

  • In the field of biochemistry and pharmaceuticals, it has been involved in the synthesis of antilipidemic agents. The enantiomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, have been prepared and evaluated for their lipid-lowering effects (Ohno et al., 1999).

Safety and Hazards

The parent compound, 4-Bromo-2-methylbenzoic acid, is classified as an eye irritant and skin irritant . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-6-8(13)2-3-9(7)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOJHCWIODYIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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